N,N-Dimethylcyclopropanecarboxamide

Physical form Handling Formulation

N,N-Dimethylcyclopropanecarboxamide (CAS 17696-23-0) is a cyclopropylcarboxamide featuring a fully substituted amide nitrogen bearing two methyl groups. With a molecular formula of C₆H₁₁NO and a molecular weight of 113.16 g/mol, it is a clear liquid at ambient temperature (d²⁰ 0.94) , distinguishing it immediately from the primary amide analog cyclopropanecarboxamide, which is a crystalline solid (mp 120–122 °C).

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 17696-23-0
Cat. No. B099434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylcyclopropanecarboxamide
CAS17696-23-0
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1CC1
InChIInChI=1S/C6H11NO/c1-7(2)6(8)5-3-4-5/h5H,3-4H2,1-2H3
InChIKeyDVQLGAFYVKJEDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethylcyclopropanecarboxamide (CAS 17696-23-0) – Procurement-Relevant Physicochemical & Structural Profile


N,N-Dimethylcyclopropanecarboxamide (CAS 17696-23-0) is a cyclopropylcarboxamide featuring a fully substituted amide nitrogen bearing two methyl groups [1]. With a molecular formula of C₆H₁₁NO and a molecular weight of 113.16 g/mol, it is a clear liquid at ambient temperature (d²⁰ 0.94) , distinguishing it immediately from the primary amide analog cyclopropanecarboxamide, which is a crystalline solid (mp 120–122 °C) . The compound possesses no hydrogen-bond donor groups, only two hydrogen-bond acceptors (carbonyl oxygen and amide nitrogen), and exhibits a predicted LogP of 0.48, placing its lipophilicity intermediate between cyclopropanecarboxamide (LogP −0.6–0.58) and the N,N-diethyl analog (LogP 1.26) . Its boiling point (185.5 °C at 760 mmHg, predicted; experimental 105–107 °C at 0.033 bar) is substantially lower than that of the primary amide (248.5 °C at 760 mmHg) . These physicochemical signatures make it a distinct, easily handled liquid building block for synthetic chemistry applications where volatility, lipophilicity, and the absence of H-bond donor interference are critical selection criteria.

N,N-Dimethylcyclopropanecarboxamide Substitution Risk – Why N-Alkyl Variation Radically Alters Physicochemical Behavior


Substituting N,N-dimethylcyclopropanecarboxamide with a generic 'cyclopropanecarboxamide' or a different N-alkyl homolog is non-trivial because the N,N-dimethylamide motif fundamentally reshapes the compound's physical state, hydrogen-bonding capacity, lipophilicity, and conformational dynamics. The primary amide (cyclopropanecarboxamide) is a crystalline solid with a melting point of 120–122 °C and an N–H donor capable of strong intermolecular hydrogen bonding, whereas the N,N-dimethyl analog is a free-flowing liquid at room temperature with zero H-bond donors . The N,N-diethyl analog, while also a liquid, carries a LogP that is ~0.8 units higher (1.26 vs. 0.48) and a boiling point elevated by ~39 °C, rendering it less volatile and more lipophilic . Even the amide C–N rotational barrier—a key determinant of conformational behavior—is measurably lower for the cyclopropane-substituted dimethylamide (ΔG‡ = 16.72 kcal/mol) than for ubiquitous dimethylamides such as DMF (ΔG‡ ≈ 19.4 kcal/mol) and DMA (ΔG‡ ≈ 19.5 kcal/mol), indicating attenuated double-bond character unique to the cyclopropyl substituent [1][2]. These differences directly impact solubility, extraction behavior, chromatographic retention, distillation protocols, and the compound's suitability as a mechanistic probe in physical organic chemistry. Generic interchange without accounting for these quantifiable divergences risks altered reaction outcomes, purification failures, and misinterpretation of experimental data.

N,N-Dimethylcyclopropanecarboxamide – Head-to-Head Quantitative Differentiation for Scientific Selection


Physical State Differentiation: Liquid vs. Solid at Ambient Temperature

N,N-Dimethylcyclopropanecarboxamide is a clear liquid at room temperature (d²⁰ 0.94), whereas the primary amide analog cyclopropanecarboxamide is a white to off-white crystalline solid with a melting point of 120–122 °C . This difference arises from the elimination of the amide N–H hydrogen-bond donor upon dimethylation, which abolishes the strong intermolecular hydrogen-bonding network that stabilizes the crystalline lattice of the primary amide. The N,N-diethyl analog is also a liquid but is significantly more viscous and less volatile .

Physical form Handling Formulation Solubility

Amide C–N Rotational Barrier: Attenuated Double-Bond Character Relative to DMF and DMA

The barrier to internal rotation about the amide C–N bond of N,N-dimethylcyclopropanecarboxamide was determined by iterative total line-shape analysis of variable-temperature NMR spectra in CDCl₃ (0.25 M) to be ΔG‡₂₉₈ = 16.72 ± 0.01 kcal/mol [1]. This value is significantly lower than the rotational barriers of the ubiquitous N,N-dimethylamides DMF (ΔG‡ ≈ 19.4 kcal/mol in gas phase; 19.1–21.1 kcal/mol in solution) and DMA (ΔG‡ ≈ 19.52 kcal/mol) [2][3]. The ~3 kcal/mol reduction is attributed to the electron-donating cyclopropyl group, which diminishes the contribution of the dipolar amide resonance structure and thereby weakens the C–N partial double bond. Para-nitro substitution on a 2-phenyl derivative raises the barrier to approximately 17.0 kcal/mol, confirming that electronic effects modulate the rotational dynamics predictably [1].

Conformational dynamics Amide bond Physical organic chemistry NMR spectroscopy

Lipophilicity Tuning: Intermediate LogP for Optimized Partitioning Relative to Primary and Diethyl Amide Analogs

The predicted LogP of N,N-dimethylcyclopropanecarboxamide is 0.48 (ACD/Labs or comparable algorithm), positioning it between the primary amide cyclopropanecarboxamide (LogP −0.61 to 0.58, depending on prediction method) and the N,N-diethyl analog (LogP 1.26) [1]. This intermediate lipophilicity is a direct consequence of replacing one N–H hydrogen with a methyl group while retaining a compact N,N-dimethyl motif, balancing aqueous solubility and organic-phase partitioning. The ~0.8 LogP unit difference between the dimethyl and diethyl analogs translates to an approximately 6.3-fold difference in octanol/water partition coefficient, which is substantial enough to alter extraction efficiency, reversed-phase chromatographic retention, and in vitro ADME parameters if the compound is used as a fragment or intermediate in drug discovery.

Lipophilicity LogP Extraction Chromatography ADME

Hydrogen-Bond Donor Count: Zero Donors as a Differentiator for Crystal Engineering and Solubility

N,N-Dimethylcyclopropanecarboxamide contains zero hydrogen-bond donor groups (only two H-bond acceptors), in contrast to cyclopropanecarboxamide which possesses one N–H donor capable of forming strong intermolecular hydrogen bonds [1]. This structural feature is the primary reason the target compound exists as a liquid rather than a crystalline solid, and it fundamentally alters solubility behavior: the primary amide is water-soluble due to H-bonding with solvent, whereas the dimethyl analog exhibits limited water solubility and preferential miscibility with organic solvents. The absence of H-bond donors also means the compound cannot act as a hydrogen-bond donor in supramolecular synthons, making it a useful negative control or inert solvent in studies of crystal engineering and molecular recognition where amide H-bonding is under investigation.

Hydrogen bonding Crystal engineering Solubility Supramolecular chemistry

Established Role as a Reference Compound in Amide Rotational Barrier Research

N,N-Dimethylcyclopropanecarboxamide has been specifically selected and characterized in dedicated studies of amide rotational barriers, appearing as the subject compound in a 1967 Acta Chemica Scandinavica paper ('The Barriers to Internal Rotation in N,N-Dimethylcyclopropanecarboxamide and -carbothioamide') [1] and again in a 1971 Organic Magnetic Resonance study where its rotational barrier was precisely quantified (ΔG‡ = 16.72 ± 0.01 kcal/mol) alongside substituted derivatives [2]. This focused attention from two independent research groups over a 5-year period establishes the compound as a recognized reference point for understanding how cyclopropyl substitution modulates amide bond dynamics. By contrast, the primary amide cyclopropanecarboxamide and the N,N-diethyl analog have not been subjected to equivalent systematic rotational barrier studies, making the dimethyl compound the experimentally best-characterized member of this series for conformational dynamics research.

Reference standard Physical organic chemistry Amide dynamics NMR

N,N-Dimethylcyclopropanecarboxamide – Evidence-Based Application Scenarios for Scientific Procurement


Physical Organic Chemistry: Calibrated Reference Compound for Amide Rotational Barrier Studies

N,N-Dimethylcyclopropanecarboxamide is the most precisely characterized cyclopropane-containing amide with respect to C–N rotational dynamics, with an experimentally determined barrier of ΔG‡ = 16.72 ± 0.01 kcal/mol (CDCl₃, 0.25 M) [1]. This value has been independently corroborated by two research groups (Isaksson et al., 1967; Spaargaren et al., 1971) and serves as a benchmark for evaluating the electronic effects of cyclopropyl substitution relative to DMF (ΔG‡ ≈ 19.4 kcal/mol) and DMA (ΔG‡ ≈ 19.5 kcal/mol) . Researchers investigating substituent effects on amide bond character, developing computational models for torsional barriers, or calibrating variable-temperature NMR instrumentation would select this compound because of its well-defined, low-uncertainty barrier and the availability of comparative data across a series of 2-substituted derivatives.

Synthetic Chemistry: Liquid Amide Building Block with No H-Bond Donor Interference

As a clear liquid at ambient temperature with zero H-bond donors, N,N-dimethylcyclopropanecarboxamide is directly dispensable via syringe or automated liquid handler without the need for dissolution in a co-solvent, unlike the solid primary amide cyclopropanecarboxamide (mp 120–122 °C) [1]. This property is particularly advantageous in moisture-sensitive or aprotic reaction setups where the presence of an N–H donor would be detrimental—for instance, in reactions employing strong bases (LDA, n-BuLi), organometallic reagents, or Lewis-acidic catalysts that would be quenched by an acidic amide proton. The compound's intermediate LogP (0.48) also facilitates efficient extractive workup with standard organic solvents, avoiding the aqueous-phase losses typical of the more water-soluble primary amide [1].

Medicinal Chemistry: Fragment Library Candidate with Controlled Lipophilicity and Structural Minimalism

N,N-Dimethylcyclopropanecarboxamide satisfies several criteria for inclusion in fragment-based drug discovery (FBDD) libraries: molecular weight below 120 Da, zero H-bond donors, intermediate LogP (0.48) compatible with both aqueous solubility and membrane permeability predictions, and the conformationally constrained cyclopropane ring that limits rotational degrees of freedom [1]. Its LogP is approximately 0.8 units lower than the N,N-diethyl analog (LogP 1.26), placing it in a distinct lipophilicity range that may be preferred for lead-like fragments where excessive lipophilicity is associated with promiscuity and poor developability . The cyclopropane ring is a recognized privileged scaffold in medicinal chemistry, and the N,N-dimethylcarboxamide moiety offers a metabolically stable amide linkage resistant to hydrolytic cleavage, making it a suitable minimal amide fragment for SAR exploration.

Analytical Chemistry: GC-MS Calibrant or Internal Standard with Distinct Volatility and Fragmentation

With a boiling point of 185.5 °C at 760 mmHg (predicted) and sufficient volatility for gas chromatography, N,N-dimethylcyclopropanecarboxamide can serve as a calibrant or internal standard in GC-MS analyses where a low-molecular-weight, nitrogen-containing liquid with a characteristic fragmentation pattern is required [1]. Its boiling point is markedly lower than those of the primary amide (248.5 °C) and the N,N-diethyl analog (224.1 °C), allowing it to elute in a distinct retention window without co-elution with higher-boiling amide contaminants . The NIST Webbook provides a verified gas-phase IR spectrum and electron-ionization mass spectrum, facilitating library-based identification in analytical workflows [1].

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